
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been found to possess unique properties that make it a promising candidate for research in the fields of biochemistry, pharmacology, and agriculture.
科学的研究の応用
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have various scientific research applications. In the field of agriculture, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to enhance the efficiency of nitrogen fertilizers, leading to increased crop yields. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has also been found to have potential applications in the field of pharmacology, where it has been studied for its potential use as an anti-inflammatory agent. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have potential applications in the field of biochemistry, where it has been studied for its ability to modulate ion channels.
作用機序
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to act as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is involved in the regulation of various physiological processes, including pain sensation, thermoregulation, and cold sensing. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to activate TRPM8 channels, leading to an influx of calcium ions into cells and subsequent downstream signaling events.
Biochemical and Physiological Effects:
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been found to have various biochemical and physiological effects. In the field of agriculture, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through leaching and volatilization. In the field of pharmacology, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been studied for its potential anti-inflammatory effects. (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has also been shown to have potential applications in the treatment of neuropathic pain, as it has been found to activate TRPM8 channels, which are involved in the regulation of pain sensation.
実験室実験の利点と制限
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has been shown to have low toxicity, making it a safe compound to work with. However, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid has a narrow therapeutic window, which can make it difficult to determine optimal dosages for experimental use.
将来の方向性
There are several future directions for research on (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid. In the field of agriculture, further studies are needed to fully understand the mechanisms underlying its ability to enhance nitrogen fertilizer efficiency. In the field of pharmacology, further studies are needed to determine the potential anti-inflammatory effects of (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid and its potential use in the treatment of neuropathic pain. Additionally, further studies are needed to explore the potential for (E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid to modulate other ion channels and to determine the full range of its physiological effects.
合成法
(E)-3-(1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid can be synthesized through a multi-step process that involves the reaction of 1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carboxylic acid with acetic anhydride and triethylamine. The resulting product is then subjected to a reaction with acetic acid and acetic anhydride, followed by purification through column chromatography. The final product is obtained in the form of a white crystalline powder.
特性
IUPAC Name |
(E)-3-(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-10(3-4-11(16)17)12(14(2)13-9)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3,(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAIUOFERYBSX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29018597 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

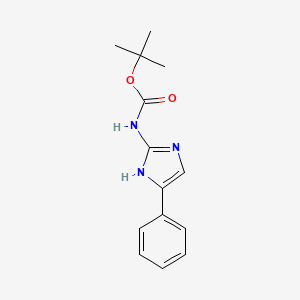

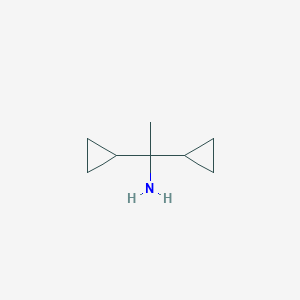

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
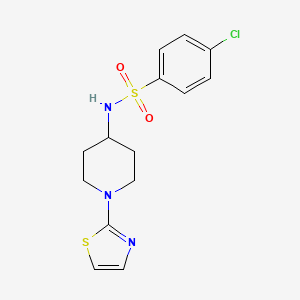
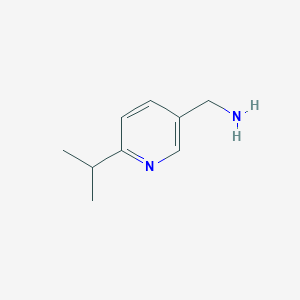
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
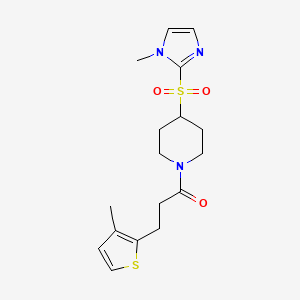
![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)